molecular formula C19H22N2O3 B14939818 N-ethyl-1-(furan-2-ylcarbonyl)-N-phenylpiperidine-4-carboxamide

N-ethyl-1-(furan-2-ylcarbonyl)-N-phenylpiperidine-4-carboxamide

Katalognummer: B14939818
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: PCCMGRJWVUXKNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a furylcarbonyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and suitable catalysts.

    Attachment of the Furylcarbonyl Moiety: The furylcarbonyl group is attached through an acylation reaction, using furylcarbonyl chloride and a base such as triethylamine.

    Final Coupling: The final step involves coupling the N-ethyl group to the piperidine ring, typically through an alkylation reaction using ethyl halides.

Industrial Production Methods

Industrial production of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and furylcarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE: shares structural similarities with other piperidinecarboxamides and furylcarbonyl derivatives.

    N-PHENYL-4-PIPERIDINECARBOXAMIDE: Lacks the furylcarbonyl group, resulting in different chemical and biological properties.

    N-ETHYL-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE: Lacks the phenyl group, affecting its overall activity and applications.

Uniqueness

The uniqueness of N-ETHYL-1-(2-FURYLCARBONYL)-N-PHENYL-4-PIPERIDINECARBOXAMIDE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-ethyl-1-(furan-2-carbonyl)-N-phenylpiperidine-4-carboxamide

InChI

InChI=1S/C19H22N2O3/c1-2-21(16-7-4-3-5-8-16)18(22)15-10-12-20(13-11-15)19(23)17-9-6-14-24-17/h3-9,14-15H,2,10-13H2,1H3

InChI-Schlüssel

PCCMGRJWVUXKNS-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.